5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole
Description
Properties
Molecular Formula |
C5H4BrF2NS |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
5-bromo-2-(1,1-difluoroethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H4BrF2NS/c1-5(7,8)4-9-2-3(6)10-4/h2H,1H3 |
InChI Key |
KSPVWVQUKNKFNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(S1)Br)(F)F |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis and Modified Approaches
The classical Hantzsch thiazole synthesis remains a foundational route for constructing the thiazole ring. For 5-bromo-2-(1,1-difluoroethyl)-1,3-thiazole, this method involves the condensation of a brominated α-haloketone with a thioamide bearing the difluoroethyl group. Key steps include:
- Precursor Preparation : α-Bromoacetophenone derivatives are reacted with 1,1-difluoroethylthioamide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Cyclization : The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by dehydrohalogenation to form the thiazole ring.
A critical modification involves the use of silver carbonate (Ag₂CO₃) or ammonium persulfate ((NH₄)₂S₂O₈) as oxidants to enhance cyclization efficiency. For example, (NH₄)₂S₂O₈ in DMSO at 80°C under argon achieves yields up to 89% for analogous difluoro-substituted thiazoles. Challenges include steric hindrance from the difluoroethyl group, which may necessitate elevated temperatures (80–100°C) and extended reaction times (8–12 hours).
Table 1: Hantzsch Synthesis Optimization Parameters
| Parameter | Conditions | Yield (%) | Source |
|---|---|---|---|
| Oxidant | (NH₄)₂S₂O₈ (3.0 equiv) | 89 | |
| Solvent | DMSO | 89 | |
| Temperature | 80°C | 89 | |
| Atmosphere | Argon | 89 | |
| Alternative Oxidant | AgNO₃ (10 mol%) | 75 |
Recent advances in radical chemistry have enabled the direct introduction of difluoroalkyl groups into heterocycles. For this compound, a decarboxylative approach using α,α-difluorophenylacetic acid as a radical precursor has shown promise:
- Radical Generation : α,α-Difluorophenylacetic acid undergoes decarboxylation in the presence of (NH₄)₂S₂O₈, producing a difluoroarylmethyl radical.
- Thiazole Functionalization : The radical intermediates couple with bromothiazole precursors via a proposed mechanism involving:
This method avoids transition metals, making it advantageous for pharmaceutical applications. However, electron-withdrawing substituents like bromine at the thiazole’s C5 position reduce yields (56–75%) due to destabilized radical intermediates.
Table 2: Radical Pathway Performance with Varying Substituents
| Substituent Position | Yield (%) | Notes | Source |
|---|---|---|---|
| Para-Bromo | 75 | Optimal electronic effects | |
| Meta-Bromo | 56 | Steric hindrance | |
| Ortho-Bromo | 52 | Severe steric hindrance |
Cross-Coupling Strategies for Late-Stage Functionalization
Palladium-catalyzed cross-coupling reactions offer a modular route to install bromine or difluoroethyl groups post-thiazole formation:
- Suzuki-Miyaura Coupling : A bromine-free thiazole intermediate undergoes coupling with arylboronic acids containing the difluoroethyl moiety. This method requires precise control over catalytic systems (e.g., Pd(PPh₃)₄, K₂CO₃) to prevent defluorination.
- Buchwald-Hartwig Amination : While less common, this approach enables nitrogen-based functionalization but is limited by the reactivity of difluoroethyl amines.
Challenges include competing side reactions such as homocoupling and catalyst deactivation by fluorine atoms. Recent patents highlight the use of fluorinated ligands to stabilize palladium complexes, improving yields to 60–70%.
Mechanistic Insights and Side-Reaction Mitigation
The presence of both bromine and fluorine atoms introduces unique reactivity constraints:
- Electrophilic Aromatic Substitution : Bromination at C5 is typically achieved using N-bromosuccinimide (NBS) in acetic acid, but over-bromination must be controlled via low temperatures (0–5°C).
- Radical Quenching : Additives like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl-oxidanyl) suppress unwanted radical pathways, as demonstrated by the inhibition of product formation in control experiments.
Table 3: Common Side Reactions and Solutions
| Side Reaction | Mitigation Strategy | Efficacy | Source |
|---|---|---|---|
| Over-bromination | Low-temperature NBS addition | High | |
| Defluorination | Fluorine-stable catalysts (e.g., Ag) | Moderate | |
| Homocoupling | Excess boronic acid | High |
Scalability and Industrial Considerations
Scale-up of this compound synthesis requires addressing:
- Solvent Selection : DMSO, while effective in lab-scale reactions, poses disposal challenges. Alternatives like acetonitrile or ethyl acetate are being explored.
- Catalyst Recovery : Silver-based catalysts are costly; recent efforts focus on recyclable heterogeneous catalysts (e.g., Ag nanoparticles on silica).
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkylamines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thiazoles, sulfoxides, sulfones, and thiazolidines.
Scientific Research Applications
Chemistry: 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole is used as a building block in the synthesis of various heterocyclic compounds. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of thiazole derivatives with biological targets. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: In the industrial sector, it can be used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of bromine and difluoroethyl groups can enhance its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- 5-Bromo-2-(chloromethyl)-1,3-thiazole (CAS 50398-74-8): Replacing the 1,1-difluoroethyl group with a chloromethyl group reduces electron-withdrawing effects, as fluorine’s electronegativity is absent. The chloromethyl group also enhances electrophilicity at the 2-position, making it more reactive in alkylation reactions . Molecular Weight: 212.5 g/mol vs. 197.63 g/mol for 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole . Bioactivity: Chloromethyl derivatives are less lipophilic (XLogP3: 2.2 vs.
- This structural modification impacts Suzuki coupling or nucleophilic aromatic substitution reactions .
Positional Isomerism
- 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole (CAS 1784839-43-5): Bromine at the 2-position (instead of 5) alters regioselectivity in cross-coupling reactions.
Comparison with 1,3,4-Thiadiazole Derivatives
Thiadiazoles, which contain an additional nitrogen atom, exhibit distinct electronic and biological properties:
- 5-Bromo-1,3,4-thiadiazole Derivatives :
- Inhibitory Activity : 1,3-Thiazoles (e.g., this compound) demonstrate superior in vitro inhibitory activity compared to 1,3,4-thiadiazoles due to reduced ring strain and enhanced π-π stacking capabilities .
- Synthetic Flexibility : Bromine in thiadiazoles (e.g., 2-bromo-6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole) undergoes rapid substitution with secondary amines, whereas thiazoles require harsher conditions due to lower electrophilicity .
Q & A
Basic: What are the established synthetic routes for 5-Bromo-2-(1,1-difluoroethyl)-1,3-thiazole?
The synthesis typically involves bromination of a thiazole precursor. A validated method for analogous compounds (e.g., 2-bromo-4-phenyl-1,3-thiazole) involves reacting a 2-amino-thiazole derivative with copper(I) bromide (CuBr) and n-butyl nitrite in acetonitrile at 333 K . For this compound, modifications may include substituting the amino group with a difluoroethyl moiety via nucleophilic displacement. Key steps:
Precursor preparation : Start with 2-(1,1-difluoroethyl)-1,3-thiazole.
Bromination : Use CuBr/n-butyl nitrite under controlled heating.
Purification : Column chromatography (e.g., silica gel with heptane/ethyl acetate) or recrystallization from hexane .
Basic: What spectroscopic methods are used to characterize this compound?
- NMR : H and C NMR identify substituents (e.g., bromine, difluoroethyl groups). F NMR confirms fluorine environments .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHBrFNS: ~245 g/mol).
- X-ray Crystallography : Resolves spatial arrangement, as seen in similar thiazole derivatives (e.g., bond angles, dihedral twists) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Temperature : Elevated temperatures (e.g., 333 K) enhance reaction rates but may require monitoring for side reactions (e.g., over-bromination) .
- Catalyst : CuBr stoichiometry (1:1.6 molar ratio of precursor to CuBr) balances reactivity and cost.
- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
- Purification : Gradient elution in chromatography minimizes co-elution of byproducts. Yield improvements (e.g., from 53% to >70%) are achievable via iterative parameter adjustments .
Advanced: How to resolve contradictions in reported biological activity data for halogenated thiazoles?
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols to minimize variability.
- Structural Analogs : Compare with compounds like 2-bromo-4-(trifluoromethyl)-1,3-thiazole, where trifluoromethyl groups enhance lipophilicity and activity .
- Dose-Response Curves : Establish EC/IC values across multiple studies to identify outliers.
- Meta-Analysis : Cross-reference datasets from peer-reviewed journals (e.g., Acta Cryst.) over commercial sources .
Advanced: What computational strategies predict the biological targets of this compound?
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with enzymes (e.g., kinases) or receptors. Validate with DFT calculations for electronic properties.
- QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with activity trends in analogs .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic profiles (e.g., logP, bioavailability) to prioritize targets .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Systematic Substitution : Replace bromine with other halogens (Cl, I) or functional groups (NH, SH) .
Bioassays : Test derivatives against panels (e.g., NCI-60 cancer lines) for cytotoxicity.
Electron-Withdrawing Groups : Evaluate difluoroethyl vs. trifluoromethyl effects on target binding .
Crystallographic Data : Compare active/inactive analogs’ crystal structures to identify critical interactions (e.g., π-stacking, hydrogen bonds) .
Basic: What safety precautions are required when handling this compound?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential volatility of brominated thiazoles.
- Storage : Inert atmosphere (N) at 253–298 K, away from oxidizers .
Advanced: How to analyze unexpected byproducts in its synthesis?
- LC-MS/MS : Identify impurities via fragmentation patterns.
- Isolation : Preparative HPLC or TLC to separate byproducts.
- Mechanistic Studies : Probe reaction intermediates using B or F NMR for fluorine migration .
Basic: What are the key applications of this compound in drug discovery?
- Scaffold for Antibacterials : Halogenated thiazoles inhibit bacterial enzymes (e.g., penicillin-binding proteins) .
- Anticancer Agents : Bromine enhances DNA intercalation or topoisomerase inhibition .
- Protease Inhibitors : Thiazole cores disrupt viral protease active sites .
Advanced: How to validate its metabolic stability in preclinical studies?
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life.
- CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms.
- Metabolite ID : Use HR-MS/MS to detect hydroxylation or defluorination products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
